molecular formula C23H17Cl2N3O4 B12013175 2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765287-24-9

2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12013175
CAS No.: 765287-24-9
M. Wt: 470.3 g/mol
InChI Key: FRSDDLQIWUOCNT-UVHMKAGCSA-N
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Description

2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O4. This compound is notable for its unique structure, which includes multiple functional groups such as chlorobenzoyl, amino, acetyl, and carbohydrazonoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of benzoyl compounds, followed by amination and acetylation reactions. The final step involves the formation of the carbohydrazonoyl group through a condensation reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate exhibits unique reactivity due to the position of the chlorine atoms on the benzoyl groups. This positional difference can significantly influence the compound’s chemical behavior and its interactions with molecular targets.

Properties

CAS No.

765287-24-9

Molecular Formula

C23H17Cl2N3O4

Molecular Weight

470.3 g/mol

IUPAC Name

[2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O4/c24-18-9-5-15(6-10-18)22(30)26-14-21(29)28-27-13-17-3-1-2-4-20(17)32-23(31)16-7-11-19(25)12-8-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

FRSDDLQIWUOCNT-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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